3-Methyl-5-(pyrrolidin-2-yl)pyridine
Overview
Description
3-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 5-position
Scientific Research Applications
3-Methyl-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Future Directions
The future directions for “3-Methyl-5-(pyrrolidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that pyrazolo-pyridine analogs could potentially be developed into future anti-inflammatory drugs .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl Nornicotine are the nicotinic acetylcholine receptors (nAChR) subtypes . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
5-Methyl Nornicotine interacts with its targets, the nAChR subtypes, by binding to them and activating them . This activation can lead to various physiological responses, depending on the specific subtype of nAChR and its location in the body.
Pharmacokinetics
It is known that nornicotine, in general, has a better pharmacokinetic profile than nicotine , suggesting that 5-Methyl Nornicotine may also have favorable ADME properties.
Result of Action
The activation of nAChR subtypes by 5-Methyl Nornicotine can lead to various molecular and cellular effects. For example, it has been shown to have significant analgesic activity .
Action Environment
The action, efficacy, and stability of 5-Methyl Nornicotine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the presence of other substances in the body can potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Methyl Nornicotine are intriguing. It is known to interact with various enzymes and proteins. For instance, it appears to activate different neuronal nicotinic acetylcholine receptor (nAChR) subtypes . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
5-Methyl Nornicotine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to promote cell migration and destabilize cell-cell junctions in an endothelial cell line .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl Nornicotine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with nAChR subtypes .
Temporal Effects in Laboratory Settings
The effects of 5-Methyl Nornicotine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
5-Methyl Nornicotine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited .
Transport and Distribution
The transport and distribution of 5-Methyl Nornicotine within cells and tissues involve interactions with various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyrrolidin-2-yl)pyridine
- 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
- Pyrrolidine derivatives with different substituents on the pyridine ring
Uniqueness
3-Methyl-5-(pyrrolidin-2-yl)pyridine is unique due to the specific positioning of the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-5-pyrrolidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFRZRRVJWMLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508854 | |
Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126741-11-5 | |
Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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